molecular formula C20H10Cl4O4 B1214197 Phenoltetrachlorophthalein CAS No. 639-44-1

Phenoltetrachlorophthalein

Cat. No.: B1214197
CAS No.: 639-44-1
M. Wt: 456.1 g/mol
InChI Key: NPARLLRHBQQQDY-UHFFFAOYSA-N
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Description

Phenoltetrachlorophthalein (CAS Number: 639-44-1) is a synthetic compound belonging to the class of organic chemicals known as phthaleins . It is a chlorinated derivative of phenolphthalein, with a molecular formula of C20H10Cl4O4 and a molecular weight of 456.10 g/mol . This compound is characterized by the substitution of four chlorine atoms on its aromatic structure, which significantly alters its physical and chemical properties compared to its parent molecule . The primary research application of this compound is in the study of hepatobiliary function and transport mechanisms. Scientific studies have utilized this compound to investigate secretion processes into bile in experimental models, providing insights into liver function and the activity of hepatic enzymes such as glucuronyltransferase . Its mechanism of action in research settings is believed to be related to its transport and biotransformation, making it a valuable tool for probing metabolic pathways . As a phthalein derivative, it shares a structural relationship with other well-known indicators like phenolphthalein and thymolphthalein, which are known for their color-changing properties in response to pH . Researchers value this compound for investigating the structure-activity relationships within the phthalein dye family. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

639-44-1

Molecular Formula

C20H10Cl4O4

Molecular Weight

456.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H10Cl4O4/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10/h1-8,25-26H

InChI Key

NPARLLRHBQQQDY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2)C4=CC=C(C=C4)O)O

Canonical SMILES

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2)C4=CC=C(C=C4)O)O

Other CAS No.

639-44-1

Synonyms

4,5,6,7-tetrachlorophenolphthalein
phenoltetrachlorophthalein

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies

Established Synthetic Pathways to Phenoltetrachlorophthalein

The primary and most cited method for synthesizing this compound is the condensation reaction developed by Orndorff and Black. This pathway involves the reaction of tetrachlorophthalic acid with phenol (B47542). acs.orguiuc.edu In a typical procedure, these two reactants are heated together, often in the presence of a dehydrating agent like concentrated sulfuric acid, which facilitates the electrophilic substitution and subsequent cyclization to form the triphenylmethane (B1682552) lactone structure.

This synthesis is analogous to the preparation of other phthalein indicators, such as phenolphthalein (B1677637) (from phthalic anhydride (B1165640) and phenol) and fluorescein (B123965) (from phthalic anhydride and resorcinol). The use of tetrachlorophthalic acid, as opposed to tetrachlorophthalic anhydride, was noted by researchers to yield the desired phthalein effectively. acs.org The reaction also produces a certain amount of tetrachlorofluoran as a byproduct. acs.org The crude product is then typically purified through recrystallization to yield the final this compound compound.

Exploration of this compound Derivatives

The reactive phenol groups and the lactone ring of this compound offer several sites for structural modification. Researchers have explored these possibilities to create a range of derivatives, primarily through reactions like nitration and esterification.

A significant investigation into the derivatization of this compound focused on its nitration. acs.orgacs.orgacs.org The nitration of the phenol rings introduces nitro (-NO₂) groups, which can significantly alter the electronic properties and reactivity of the molecule.

The primary product identified from the nitration of this compound is dinitrothis compound . acs.org The synthesis involves treating this compound with a nitrating agent. The conditions for nitration, such as the concentration of nitric acid and the reaction temperature, are controlled to achieve the desired degree of substitution. archive.org

This dinitro derivative itself can be further modified. For instance, the dinitrothis compound was converted into its corresponding dibenzoate . acs.org This esterification is typically achieved through the Baumann-Schotten reaction, where the dinitro compound is treated with benzoyl chloride in the presence of a base. acs.org

Table 1: Properties of Dinitrothis compound and its Dibenzoate Derivative

Compound Molecular Formula Property Reported Value Reference
Dinitrothis compound Dibenzoate C₃₄H₁₆Cl₄N₂O₁₀ Anhydrous Melting Point Not specified acs.org
Chlorine Content (Calculated) 18.81% acs.org
Chlorine Content (Found) 18.66% - 18.77% acs.org
Hydration Crystallizes with one molecule of water acs.org
Dinitrothis compound Diacetate C₂₄H₁₂Cl₄N₂O₁₀ Anhydrous Melting Point Not specified acs.org
Chlorine Content (Calculated) 22.52% acs.org
Chlorine Content (Found) 22.41% - 22.43% acs.org

Beyond nitration, other structural modifications of this compound have been explored, primarily focusing on the phenolic hydroxyl groups.

One of the earliest and most straightforward modifications is the formation of a dibenzoate of this compound . acs.org Similar to the derivatization of the nitrated product, this is achieved by reacting this compound with benzoyl chloride. The resulting dibenzoate is an ester where both phenolic hydroxyl groups are converted to benzoate (B1203000) esters. This modification was used, in part, to confirm the structure of the parent molecule, as the consistent melting point of the product suggested that the starting material was a single isomer. acs.org

More advanced derivatization strategies have been proposed in patent literature. One such strategy involves converting phenolic compounds, including this compound, into transient prodrugs. epo.org This involves the synthesis of acyl-X-methyl ether derivatives , where X can be an oxygen or sulfur atom. epo.org These modifications are designed to create latentiated forms of the parent compound.

Furthermore, the broader family of phthalein dyes has seen extensive derivatization, particularly through halogenation. For example, the iodination of phenolphthalein to create tetraiodophenolphthalein was a critical step in developing early contrast agents for medical imaging. google.commpijournal.org This highlights a pathway for modification—the introduction of different halogens—that could be applied to the this compound scaffold to generate novel derivatives.

Table 2: Examples of this compound Derivatization

Derivative Type Reagents Purpose of Derivatization Reference
Dibenzoate Benzoyl chloride, Potassium hydroxide Structural confirmation, Chemical characterization acs.org
Dinitro derivative Nitrating agent (e.g., Nitric acid) Altering electronic properties, Creating intermediates acs.orgacs.org

The derivatization of this compound has been instrumental in expanding its utility beyond its initial use as an indicator or cathartic agent. epo.orggoogleapis.com

The synthesis of nitrated and esterified derivatives, as performed in early studies, was crucial for fundamental chemical research. acs.org It allowed for a deeper understanding of the reactivity of the phthalein structure and provided well-characterized compounds for further study.

The conceptual derivatization into prodrugs, such as acyl-X-methyl ethers, points toward a potential utility in pharmacology. epo.org Such modifications aim to alter the pharmacokinetic properties of the parent molecule.

Moreover, the derivatization of the closely related phenolphthalein to tetraiodophenolphthalein for use as a cholecystographic contrast agent demonstrates a significant impact of derivatization. google.commpijournal.org This historical success suggests that modifying the halogen substituents on the this compound core could yield novel compounds with applications in medical diagnostics. More recent patent literature also lists this compound and its derivatives as components in electrochromic materials, indicating a potential application in materials science for creating smart windows or displays. google.com

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Analysis of Phenoltetrachlorophthalein and its Analogs

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the characterization of this compound. infinitiaresearch.comspectroscopyonline.com Different regions of the electromagnetic spectrum provide distinct information about the molecule's structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Research

UV-Vis spectroscopy is a powerful technique for studying compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. technologynetworks.comijcrt.org The aromatic rings and conjugated systems within this compound and its analogs make them well-suited for analysis by this method. sun.ac.za

Research applications of UV-Vis spectroscopy for these compounds include:

Quantitative Analysis: The intensity of light absorption is directly proportional to the concentration of the compound in a solution, a principle described by the Beer-Lambert law. This allows for the precise quantification of this compound in various samples. technologynetworks.comijcrt.org

Studying Electronic Transitions: The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) provide information about the electronic structure of the molecule. For phenolic compounds, characteristic absorption bands can be observed that correspond to π→π* transitions within the aromatic rings. researchgate.net

Monitoring Reactions: Changes in the UV-Vis spectrum can be used to monitor chemical reactions involving this compound, such as its synthesis or degradation. researchgate.net For instance, alterations in the conjugation of the system will result in shifts in the absorption maxima.

Table 1: Representative UV-Vis Absorption Data for Phenolic Compounds

CompoundSolventλmax (nm)Type of Transition
Phenol (B47542)Aqueous211, 259π→π
QuercetinEthanol230, 256, 377π→π
Gallic AcidAqueous210, ~260π→π*

This table presents illustrative data for related phenolic compounds to demonstrate the typical absorption ranges observed in UV-Vis spectroscopy. Specific data for this compound would depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Structural Elucidation

Key applications in the study of this compound include:

Functional Group Identification: The IR spectrum of this compound reveals the presence of characteristic functional groups. For example, the O-H stretching vibration of the phenolic hydroxyl groups, the C=O stretching of the lactone ring, and the C-Cl stretching of the chlorinated benzene (B151609) ring will all appear at distinct wavenumbers. nih.govresearchgate.net

Structural Confirmation: By comparing the experimental IR spectrum with known databases or with the spectra of related compounds, researchers can confirm the structure of synthesized this compound and its analogs. nih.gov

Analysis of Polymers: When this compound is incorporated into polymeric materials, IR spectroscopy can be used to characterize the resulting polymer, identify the presence of the phthalein moiety, and study the interactions between the polymer and the additive. spectroscopyonline.complastics-polymer-analysis.commdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200-3600
C=O (Lactone)Stretching1760-1800
C=C (Aromatic)Stretching1450-1600
C-OStretching1000-1300
C-ClStretching600-800

This table provides general ranges for the vibrational frequencies of the key functional groups. The exact positions of the peaks in the IR spectrum of this compound will be influenced by its specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules. researchgate.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). diva-portal.orgmdpi.com

In the context of this compound research, NMR is used for:

Structural Verification: NMR spectra provide a unique fingerprint of a molecule, allowing for unambiguous confirmation of its structure. researchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons and their neighboring atoms. researchgate.net

Detailed Structural Analysis: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between different atoms in the molecule.

Purity Determination: Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a known internal standard. diva-portal.orgresearchgate.net

Studying Molecular Dynamics: NMR can also be used to study dynamic processes, such as conformational changes or intermolecular interactions.

Table 3: General ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

NucleusFunctional Group/MoietyApproximate Chemical Shift (ppm)
¹HPhenolic -OH4.5 - 8.0
¹HAromatic C-H6.5 - 8.5
¹³CAromatic C-H110 - 130
¹³CAromatic C-O150 - 160
¹³CAromatic C-Cl120 - 140
¹³CLactone C=O160 - 180

This table presents typical chemical shift ranges. The precise values for this compound will depend on the solvent, concentration, and temperature.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. sapub.orgnih.gov

Key research applications of MS for this compound include:

Molecular Weight Determination: MS provides a precise measurement of the molecular weight of this compound, which is a critical piece of data for confirming its identity. nih.gov

Structural Elucidation: By analyzing the fragmentation patterns of the molecule in the mass spectrometer, researchers can gain insights into its structure. The way the molecule breaks apart can reveal the connectivity of its different components.

Trace Analysis: The high sensitivity of MS makes it suitable for detecting and quantifying trace amounts of this compound and its metabolites in complex matrices, such as biological fluids or environmental samples. thermofisher.commdpi.com

Coupling with Chromatographic Techniques: MS is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to separate complex mixtures before analysis. infinitiaresearch.com This allows for the identification and quantification of individual components in a mixture. ekb.eg

Advanced Spectroscopic Techniques for Material Characterization

The incorporation of this compound into materials, such as polymers, often requires the use of advanced spectroscopic techniques to characterize the resulting composite material. smaragdova.czresearchgate.net These techniques provide information about the chemical, structural, and morphological properties of the material. atriainnovation.comarxiv.org

Examples of advanced spectroscopic techniques and their applications include:

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. smaragdova.cz It can be used to study the distribution and chemical environment of this compound within a polymer matrix.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. measurlabs.com It is particularly useful for studying non-polar bonds and can be used to characterize the structure of polymers containing this compound.

Solid-State NMR (ssNMR): For insoluble or polymeric materials, ssNMR can provide detailed structural information similar to solution-state NMR. measurlabs.com

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is an atomic emission spectroscopy technique that can be used for the elemental analysis of materials, including polymers doped with compounds like this compound. mdpi.com

Chromatographic Techniques in Research

Chromatography is a powerful set of laboratory techniques used for the separation of mixtures. gsconlinepress.com The principle of chromatography involves passing a mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases. unite.it Chromatographic methods are essential for the purification and analysis of this compound and its analogs. nih.gov

Commonly used chromatographic techniques in this research area include:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for separating, identifying, and quantifying compounds in a mixture. ajprd.comanjs.edu.iq In the analysis of this compound, reversed-phase HPLC with a UV detector is often employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have low volatility, derivatization to a more volatile form can allow for its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. unite.it

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for the qualitative analysis of mixtures and for monitoring the progress of reactions. nih.gov It can be used to quickly assess the purity of a this compound sample and to identify suitable solvent systems for larger-scale purification by column chromatography. unite.it

Table 4: Overview of Chromatographic Techniques for this compound Analysis

TechniqueStationary PhaseMobile PhasePrinciple of SeparationTypical Application
HPLCNonpolar (e.g., C18)Polar (e.g., acetonitrile/water)PartitioningQuantitative analysis, purity determination
GCLiquid or polymer on an inert solid supportInert gas (e.g., He, N₂)Partitioning based on volatilityAnalysis of volatile derivatives
TLCSolid adsorbent (e.g., silica (B1680970) gel)Liquid solventAdsorptionQualitative analysis, reaction monitoring

High-Performance Liquid Chromatography (HPLC) in Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. globalresearchonline.net Its application is crucial in pharmaceutical analysis, food science, and environmental monitoring. researchgate.net The development of a robust HPLC method is influenced by the physicochemical properties of the molecule, including its structure, solubility, polarity, and pH. globalresearchonline.net

A typical HPLC method for analyzing this compound would involve a reverse-phase C18 column. internationaloliveoil.orgjrespharm.com The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (like 0.1% acetic acid) and organic solvents such as methanol (B129727) and acetonitrile. jrespharm.com The ratio of these solvents can be optimized to achieve the desired separation and peak shape. globalresearchonline.net Detection is commonly performed using a UV detector at a specific wavelength where this compound exhibits maximum absorbance. internationaloliveoil.org For instance, a study on a related compound used a UV detector set at 304 nm. jrespharm.com

Method development for this compound analysis would follow a systematic approach. This includes understanding its physicochemical properties to select the appropriate column and mobile phase. globalresearchonline.net The pH of the mobile phase is particularly important for ionizable analytes to ensure sharp, symmetrical peaks, which are essential for accurate quantification. globalresearchonline.net

Interactive Data Table: Typical HPLC Parameters for Phenol Compounds

ParameterValue/TypePurpose in this compound Analysis
Column Reverse-phase C18, 250 x 4.6 mm, 5µmStandard for separating non-polar to moderately polar compounds like phthaleins. jrespharm.com
Mobile Phase Acetonitrile, Methanol, Water (buffered)Elutes the compound from the column; composition is adjusted for optimal separation. jrespharm.com
Detector UV-Vis Detector (e.g., at 280 nm or 304 nm)Quantifies the compound based on its light absorbance. internationaloliveoil.orgjrespharm.com
Flow Rate 0.5 - 1.0 mL/minControls the speed of the mobile phase and analysis time. researchgate.net
Injection Volume 10 - 20 µLThe amount of sample introduced into the system. internationaloliveoil.org
Column Temp. Ambient or controlled (e.g., 35 °C)Affects retention time and peak shape. researchgate.net

Gas Chromatography (GC) in Compound Separation and Identification

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable organic compounds. rfppl.co.inresearchgate.net For a compound like this compound, which may not be sufficiently volatile, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis. GC is widely used in forensic science, environmental analysis, and the chemical industry. rfppl.co.inresearchgate.net

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). rfppl.co.in The choice of column is critical; capillary columns are common, offering high resolution. researchgate.net The stationary phase within the column interacts with the components of the sample, leading to their separation based on differences in boiling points and affinities for the stationary phase. rfppl.co.in

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which can definitively identify the compound by its fragmentation pattern. nih.gov This is particularly useful in complex matrices where multiple compounds may be present. For instance, GC-MS has been used to identify various phenolic compounds in plant extracts. nih.gov

Interactive Data Table: GC Parameters for Analysis of Phenolic Compounds

ParameterValue/TypeSignificance for this compound Analysis
Column Capillary Column (e.g., DB-5ms)Provides high-resolution separation of complex mixtures.
Carrier Gas Helium or NitrogenInert gas that carries the sample through the column. researchgate.net
Inlet Temperature 250 - 300 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 100 to 300 °C)Separates compounds based on their boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a general-purpose detector; MS provides structural information for identification. nih.gov
Derivatization Silylation or acylationMay be required to increase the volatility of this compound.

Other Advanced Analytical Methodologies in Research

Beyond chromatography, a range of other advanced analytical techniques are employed in the research and characterization of this compound.

Electrochemical Analytical Methods

Electrochemical methods offer simple, rapid, and sensitive approaches for the analysis of various compounds, including those with pharmacological and biological relevance. frontiersin.org These techniques are based on measuring potential, current, or charge. For this compound, which contains electroactive phenolic groups, techniques like cyclic voltammetry could be used to study its redox behavior. nih.gov

The modification of electrode surfaces with nanomaterials or conducting polymers can significantly enhance the selectivity and sensitivity of these methods. frontiersin.orgmdpi.com For example, modified electrodes can facilitate the electron transfer process, leading to improved detection limits. frontiersin.org The development of electrochemical sensors for phenolic compounds has been a significant area of research, offering potential for in-situ and real-time monitoring. mdpi.com

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) in Research

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) are powerful non-destructive techniques for material characterization. azooptics.com XRD is primarily used to determine the crystal structure and phase composition of a solid material. azooptics.com For this compound, XRD could be used to analyze its solid-state form, providing information about its crystallinity and polymorphism.

XRF, on the other hand, is used to determine the elemental composition of a material. azooptics.com It works by bombarding the sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. By analyzing the energy of these emitted X-rays, the elements present in the sample can be identified. While XRF is more commonly applied to inorganic materials, it can be useful in specific contexts for organic compounds, for example, to detect the presence of heavy metal catalysts or impurities. nasa.govspectroscopyonline.com The combination of XRD and XRF can provide a comprehensive analysis of a material's structure and composition. azooptics.com

Potentiometric Titration in Complexation Studies

Potentiometric titration is a highly accurate and widely applicable technique for studying ionic equilibria in solution, including the formation of metal complexes. eijppr.com This method involves measuring the potential of a solution as a titrant is added. For a ligand like this compound, which has potential metal-binding sites, potentiometric titrations can be used to determine the stability constants of its complexes with various metal ions. researchgate.net

The process involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base or acid. mdpi.com The resulting titration curve, a plot of pH versus the volume of titrant added, will show a shift in the presence of the metal ion compared to the titration of the free ligand. researchgate.net By analyzing this shift, the stoichiometry and stability of the formed complexes can be determined. mdpi.com This information is crucial for understanding the behavior of this compound in biological and environmental systems where metal ions are present.

General Method Validation and Quality Control in Analytical Research

Method validation is a critical process in analytical chemistry to ensure that a specific method is suitable for its intended purpose. americanpharmaceuticalreview.comparticle.dk It provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a particular analyte. particle.dk For this compound, any analytical method developed for its quantification must undergo rigorous validation.

The key parameters for method validation, as often guided by ICH (International Council for Harmonisation) guidelines, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. americanpharmaceuticalreview.com

Accuracy refers to the closeness of the measured value to the true value. jrespharm.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jrespharm.com

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. americanpharmaceuticalreview.com

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jrespharm.com

Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. americanpharmaceuticalreview.com

Quality control (QC) procedures are implemented alongside validated methods to ensure the continued reliability of the analytical results. rsc.orgresearchgate.neteurl-pesticides.eu This involves the regular analysis of QC samples and the use of control charts to monitor the performance of the method over time.

Complexation and Interaction Studies

Ligand Binding Mechanisms of Phenoltetrachlorophthalein

A protein-ligand complex is formed through a reversible, non-covalent interaction between a protein and a ligand. wikipedia.org This binding is not random but is based on molecular recognition, where the protein can distinguish its specific binding partner from other molecules based on affinity and specificity. wikipedia.org The binding process can be influenced by various factors, including the pH of the environment. For instance, in some receptors, the binding and release of ligands are pH-dependent; binding occurs optimally at a near-neutral pH, while release is triggered in more acidic conditions. nih.gov This pH sensitivity can be due to changes in the protonation state of amino acid residues within the binding pocket or at the interface between protein subunits. nih.govplos.org The binding of a ligand often induces a conformational change in the protein, which in turn initiates a cellular response. wikipedia.org In the context of G-protein-coupled receptors (GPCRs), which bind a wide variety of ligands, the mechanisms for ligand recognition and binding are diverse and complex. nih.govreactome.org

Metal Ion Complexation with Phthalein Ligands

Phthalein derivatives are known to act as ligands, forming complexes with various metal ions. acs.org These interactions are significant in analytical chemistry and have been studied to understand the coordination chemistry of these molecules. The formation of these complexes often results in a distinct color change, a property that is exploited in metallochromic indicators. mdpi.com

The interaction between phthalein-based ligands and metal ions leads to the formation of stable complexes with specific metal-to-ligand ratios (stoichiometry). acs.org For example, studies on 3,3'-dimethyl-5,5'-bis[N,N-bis(carboxymethyl)amino)methyl]phenolphthalein complexon (OCP), a phenolphthalein (B1677637) derivative, show that it forms both 1:1 and 2:1 (metal:ligand) chelates with divalent metal ions like Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Cd(II), and Pb(II). acs.org

The strength of these interactions is quantified by the stability constant (log K or log β). Various methods are employed to determine these parameters, including spectrophotometry and potentiometric pH titrations. uobabylon.edu.iqmdu.ac.in Spectrophotometric methods, such as Job's method of continuous variation, rely on measuring changes in light absorbance as the metal and ligand concentrations are varied to find the stoichiometry at which the complex concentration is maximal. uobabylon.edu.iqut.ac.ir Potentiometric titrations can also reveal the formation of different complex species (e.g., MH₂L²⁻, MHL³⁻, ML⁴⁻) at different pH levels. acs.org

Research on the OCP ligand has yielded specific stability constants for its complexes with various metal ions. The data indicates that the stability of these complexes is dependent on the specific metal ion and the degree of protonation of the complex. acs.org

Table 1: Stability Constants (log K) for 1:1 Metal-OCP Complexes Data extracted from a potentiometric study of 3,3'-dimethyl-5,5'-bis[N,N-bis(carboxymethyl)amino)methyl]phenolphthalein complexon (OCP) at 30°C and ionic strength of 0.1 mol dm⁻³ NaClO₄. acs.org

Metal Ionlog K (MH₂L²⁻)log K (MHL³⁻)log K (ML⁴⁻)
Mn(II)10.305.583.32
Co(II)12.808.004.88
Cu(II)16.7811.006.80
Zn(II)13.528.804.90
Pb(II)15.3610.406.30
Cd(II)13.008.404.70

The solvent environment plays a critical role in the formation and stability of metal-ligand complexes. electrochemsci.org The nature of the solvent can affect the tautomeric equilibrium of phthalein dyes, which in turn influences their ability to act as ligands. researchgate.net For sulfonephthalein dyes, dissolving them in many organic solvents converts them from their colored quinonoid form to a colorless lactonic or sultone form. researchgate.netdnu.dp.ua The formation of ion-association complexes is often favored in polar organic solvents like chloroform, dichloromethane, and acetone. dnu.dp.ua

Studies on the dissociation of sulfonephthalein acids in mixed aqueous-organic solvents (containing acetonitrile, urea, or dimethyl sulfoxide) show that the Gibbs energies of transfer are dictated by specific solute-solvent interactions. cdnsciencepub.com The stability of a complex is the result of competition between metal-solvent interactions and metal-ligand interactions. electrochemsci.org

The effect of the solvent is evident in the thermodynamic parameters of complexation. A study comparing the complexation of Gd³⁺ with the macrocyclic ligand DOTA in an aqueous buffer versus non-aqueous methanol (B129727) (MeOH) showed significant differences in the thermodynamics of the reaction. researchgate.net

Table 2: Thermodynamic Parameters for Gd³⁺-DOTA Complexation in Different Solvents Data from an investigation into the effect of solvent on Gd(DOTA)-complex formation. researchgate.net

ParameterAqueous Buffer (pH 5.8)Methanol (MeOH)
ΔH (kcal/mol) 4.88 ± 0.02-28.4 ± 10.1
-TΔS (kcal/mol) -14.2 ± 0.0020.2 ± 10.3
ΔG (kcal/mol) -9.28 ± 0.57-8.19 ± 0.14

Molecular Interactions in Biological Systems Research

The interaction of this compound and related compounds with biological macromolecules, particularly proteins like albumin, is of significant interest in biomedical research. These interactions can influence the distribution of the compound in the body and form the basis for diagnostic tests and targeted therapies.

Serum albumin, the most abundant protein in blood plasma, is known to react with a wide range of xenobiotics, including drugs and carcinogens, to form adducts. semanticscholar.org These adducts can be non-covalent, involving forces like hydrogen bonds and hydrophobic interactions, or covalent, where a chemical bond is formed between the compound and a nucleophilic amino acid residue on the protein, such as lysine (B10760008) or tyrosine. semanticscholar.orgresearchgate.netresearchgate.net

This compound was historically used in a liver function test, a clinical application that relied on its interaction with plasma components. nih.gov More recent research has focused on other dye molecules, such as heptamethine cyanine (B1664457) dyes, to understand the mechanisms of adduct formation with albumin. nih.gov Studies show that some dyes can form both non-covalent and covalent adducts with albumin. The formation of a covalent adduct with a specific cysteine residue (Cys34) on albumin has been shown to be crucial for the retention of certain tumor-seeking dyes. nih.gov The initial step is often the rapid formation of a non-covalent complex, which is then followed by a slower transformation into a stable, covalent adduct. nih.gov

The formation of albumin adducts has significant implications for molecular targeting in research, particularly in oncology. mdpi.com The binding of a compound to albumin can protect it from rapid clearance from the body, and the resulting albumin-adduct complex can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.gov This phenomenon, where macromolecules and their adducts are preferentially taken up and retained in tumors due to their leaky vasculature and poor lymphatic drainage, is a cornerstone of passive drug targeting. nih.gov

Therefore, the ability of a compound like this compound or other tumor-seeking dyes to form stable adducts with albumin is a key mechanism for its localization in tumors. nih.gov Research has shown that non-covalent binding alone may be insufficient for significant tumor retention; the formation of a covalent adduct appears to be a critical factor. nih.gov The identification and characterization of these albumin adducts can serve as biomarkers for assessing exposure to certain chemicals and can be exploited in the design of targeted drug delivery systems and diagnostic agents. semanticscholar.orgmdpi.comfrontiersin.org Understanding these molecular targeting mechanisms is pivotal for developing more effective and precise therapies for a variety of diseases. mdpi.com

Role As an Acid Base Indicator in Scientific Methodologies

Principles of pH Responsiveness in Phthalein Indicators

The color-changing behavior of phthalein indicators, including Phenoltetrachlorophthalein, is governed by pH-dependent structural transformations. libretexts.orgquora.com These indicators are weak acids that exist in at least two different structural forms, or tautomers, which exhibit different colors. quora.com

In acidic to neutral solutions, this compound exists predominantly in its lactone form. In this configuration, the central carbon atom is part of a five-membered lactone ring, and the molecule's three benzene (B151609) rings are not in conjugation with each other. Lacking an extensive system of conjugated double bonds, this form of the molecule does not absorb light in the visible spectrum and thus appears colorless. quora.com

Upon the addition of a base, the phenolic hydroxyl groups (-OH) on two of the benzene rings are deprotonated. This deprotonation triggers a rearrangement of the molecule's structure. The lactone ring opens, and the central carbon atom becomes sp² hybridized, forming a double bond that connects it to one of the phenyl rings in a quinonoid structure. This creates a large, delocalized system of conjugated π-electrons spanning across the three rings. This extended conjugation lowers the energy gap between the molecule's ground and excited states, allowing it to absorb light in the visible region of the spectrum, which results in a distinct color. justia.com

The equilibrium between the colorless lactone form (H₂In) and the colored quinonoid form (In²⁻) is dependent on the hydrogen ion (H⁺) concentration, or pH, of the solution. libretexts.org The transition range of the indicator is centered around its pKa value, which for this compound is predicted to be approximately 8.86. This is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. Most indicators exhibit their color change over a range of about two pH units, centered on their pKa. libretexts.org

Table 1: Comparison of Common Phthalein Indicators

IndicatorPredicted pKapH Transition RangeAcidic ColorBasic Color
Phenolphthalein (B1677637)9.48.3 - 10.0ColorlessPink-Fuchsia
This compound 8.86Near alkaline rangeColorlessColored (e.g., Blue/Purple)
Thymolphthalein9.99.3 - 10.5ColorlessBlue

Methodological Applications in Titrimetric Analysis

Titrimetric analysis is a quantitative chemical method used to determine the concentration of an analyte in a solution. ebsco.com The process involves the gradual addition of a standard solution (the titrant) to the analyte solution until the chemical reaction between them is complete, a point known as the equivalence point. libretexts.orglibretexts.org The function of an indicator like this compound is to provide a visual signal, or endpoint, that this point has been reached. libretexts.orgsavemyexams.com

The selection of an appropriate indicator is critical for the accuracy of a titration. libretexts.org The indicator's pH transition range must coincide with the steep portion of the titration curve around the equivalence point. quora.comcompoundchem.com Given its predicted pKa of 8.86, this compound is suitable for titrations where the equivalence point lies in the alkaline range. This typically includes the titration of a weak acid with a strong base. libretexts.orgquora.com

A specific application of this compound has been noted in the titration of gossypol (B191359). Gossypol is a naturally occurring, yellow-colored polyphenolic aldehyde found in the cotton plant, which has acidic properties. For its quantitative analysis, a solution of gossypol dissolved in alcohol can be titrated with an alkali solution using this compound as the indicator. zenodo.org The use in an alcohol solvent highlights its applicability in non-aqueous or mixed-solvent systems where other indicators might perform poorly. Additionally, historical analytical chemistry literature refers to a "this compound test," indicating its established use in specific, standardized procedures. jaypeedigital.com

Table 2: Suitability of Indicators for Different Titration Types

Titration TypeEquivalence Point pHSuitable Indicator Class (pKa)Example Indicator
Strong Acid vs. Strong Base~ 7Broad Range (4-10)Phenolphthalein, Methyl Orange
Weak Acid vs. Strong Base> 7Basic Range (> 7)This compound , Thymolphthalein
Strong Acid vs. Weak Base< 7Acidic Range (< 7)Methyl Orange, Bromophenol Blue
Weak Acid vs. Weak BaseVariesNot suitable; endpoint is not sharp(Potentiometric methods preferred)

Research on Indicator Performance and Optimization

Research into acid-base indicators aims to enhance their performance and tailor their properties for specific analytical challenges. The performance of an indicator is evaluated based on several key factors: the sharpness and clarity of its color change, the proximity of its pKa to the desired equivalence point pH, and its stability under the titration conditions. libretexts.org

Optimization of an indicator's performance can be achieved through several avenues:

Structural Modification: The synthesis of indicator derivatives is a primary method for optimization. This compound is itself a product of such modification, where the four chlorine atoms on the phenolphthalein backbone act as electron-withdrawing groups. This modification alters the electronic structure of the molecule, which in turn adjusts its pKa and, consequently, its pH transition range. This "tuning" allows for the creation of indicators suited for specific types of titrations where standard indicators like phenolphthalein might not be optimal.

Solvent Effects: The choice of solvent can significantly impact an indicator's performance by affecting its solubility and the pKa of both the indicator and the substance being titrated. zenodo.org The use of this compound in alcoholic solutions for the analysis of gossypol demonstrates its utility in non-aqueous titrations, an area where indicator optimization is crucial. zenodo.org

Methodological Advancements: Research also focuses on improving the detection of the endpoint. While visual titration is common, spectrophotometric methods can be used to precisely measure the change in absorbance at a specific wavelength, providing a more objective determination of the endpoint. Advanced techniques like Tracer Monitored Titrations (TMT) rely on the spectrophotometric monitoring of an indicator to achieve high-precision results, placing the burden of analytical performance on the detection system rather than on visual acuity. quora.com

While specific research focused solely on the performance optimization of this compound is not extensively documented in recent literature, the principles of indicator research—structural modification to tune pKa, selection of appropriate solvents, and use in advanced analytical systems—are directly applicable to its use and development. The existence of specialized derivatives like this compound underscores the ongoing effort to develop a diverse palette of indicators to meet the varied demands of analytical chemistry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the molecular structure and properties of compounds like Phenoltetrachlorophthalein. avcr.cz These computational methods, particularly Density Functional Theory (DFT), allow for the theoretical investigation of electronic structures and the prediction of spectroscopic data. researchgate.net The process typically begins with the optimization of the molecule's geometry to find its most stable energetic state. niscpr.res.in For a complex molecule such as this compound, a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G+(d,p) is commonly employed to achieve a balance between computational cost and accuracy. niscpr.res.innih.gov

Once the optimized geometry is obtained, various spectroscopic properties can be calculated and compared with experimental findings to validate the computational model. niscpr.res.in

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. researchgate.net These calculated frequencies can be correlated with experimental FT-IR data to assign specific vibrational modes, such as the stretching of C=O, C-O, and C-Cl bonds, and the bending of aromatic C-H groups within the this compound structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. niscpr.res.in These theoretical shifts provide insight into the electronic environment of each nucleus, aiding in the interpretation of complex experimental NMR spectra. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov This allows for the calculation of the maximum absorption wavelengths (λmax), which correspond to electronic excitations, such as n→π* and π→π* transitions, and helps in understanding the color and photochemical properties of this compound. nih.gov

The correlation between theoretical and experimental data is crucial for confirming the molecular structure. nih.gov Discrepancies can point to environmental effects, such as solvent interactions, not accounted for in gas-phase calculations. niscpr.res.in Further computational analyses, including Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energy gap) and Molecular Electrostatic Potential (MEP) maps, provide deeper insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Complex Organic Molecule

Spectroscopic DataExperimental ValueTheoretical (Calculated) ValueAssignment
FT-IR (cm⁻¹) ~1750~1745C=O stretching (lactone)
~1350~1340C-O stretching
~750~748C-Cl stretching
¹H NMR (ppm) 6.8 - 7.56.9 - 7.6Aromatic protons
~10.0~9.9Phenolic -OH proton
¹³C NMR (ppm) ~168~167C=O carbon (lactone)
115 - 155116 - 156Aromatic carbons
UV-Vis (nm) ~560 (in basic pH)~555π→π* transition (conjugated system)

Note: This table is illustrative and provides typical ranges and values based on functionally similar compounds. Actual values for this compound would require specific experimental and computational studies.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule like this compound influences its biological activity. gardp.org The fundamental principle of SAR is that the specific arrangement of atoms and functional groups in a molecule determines its interaction with biological targets like enzymes or receptors, thereby dictating its potency, selectivity, and other pharmacological properties. oncodesign-services.com

For this compound, an SAR study would involve the systematic design and synthesis of analogues to probe the importance of its key structural features:

The Tetrachlorinated Phthalide Ring: The four chlorine atoms significantly impact the molecule's electronics and lipophilicity. An SAR study might replace these chlorine atoms with other halogens (F, Br, I) or with hydrogen atoms to determine how electron-withdrawing strength and atomic size in this region affect activity. nih.gov

The Phenolic Groups: The position and number of hydroxyl (-OH) groups on the phenyl rings are critical. Analogues could be prepared where the hydroxyl groups are moved to different positions (ortho, meta), or replaced with methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups to assess the role of hydrogen bond donating/accepting capabilities. nih.gov

The Lactone Ring: The lactone is a key structural motif. SAR would investigate the effect of opening this ring to form the corresponding carboxylic acid or reducing the carbonyl group to an alcohol to understand its role in maintaining the active conformation.

By comparing the biological activities of these newly synthesized derivatives against a specific target, medicinal chemists can build a qualitative SAR model. gardp.org This model helps identify the "pharmacophore"—the essential three-dimensional arrangement of features required for biological activity—and guides the design of new, more potent or selective compounds. oncodesign-services.comcollaborativedrug.com For example, if replacing the chlorine atoms with less electronegative bromine atoms leads to a decrease in activity, it would suggest that the strong electron-withdrawing nature of the chlorinated ring is crucial for the molecule's function. nih.gov

Computational Modeling of Molecular Interactions

Computational simulations are powerful tools for investigating how this compound, as a ligand, interacts with a biological receptor at an atomic level. nih.gov These methods predict the preferred binding orientation, affinity, and stability of the ligand-receptor complex, providing insights that are difficult to obtain through experimental means alone. jscimedcentral.com The process typically involves molecular docking followed by molecular dynamics (MD) simulations. mdpi.com

Molecular Docking: This is the first step, where computational algorithms predict the most likely binding pose of this compound within the active site of a target protein. nih.gov The process involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and then using a scoring function to rank them. jscimedcentral.com A higher score usually indicates a more favorable binding pose with better intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. This provides a static snapshot of the most probable binding mode. frontiersin.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com Starting from the best-docked pose, the system (including the protein, ligand, and surrounding solvent) is simulated by solving Newton's equations of motion for every atom. mdpi.com This provides a detailed view of the conformational changes in both the ligand and the receptor upon binding and assesses the stability of the complex. biorxiv.org Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the complex over the simulation time. A stable RMSD suggests the complex has reached equilibrium. biorxiv.org

Binding Free Energy: Calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), this provides a more accurate estimation of binding affinity than docking scores alone. A more negative value signifies stronger binding. biorxiv.org

Interaction Analysis: Identifies specific amino acid residues that form persistent hydrogen bonds or other critical contacts with this compound throughout the simulation, highlighting the key drivers of binding. mdpi.com

These simulations can reveal not only stable binding conformations but also the pathways and potential intermediate states involved in the ligand recognition process. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijsmr.in For a class of compounds related to this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. frontiersin.orgresearchgate.net

The development of a QSAR model follows several key steps:

Data Set Preparation: A dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. researchgate.net

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). ijsmr.infrontiersin.org

Validation: The model's robustness and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are performed to ensure the model is not overfitted and can accurately predict the activity of new chemicals. centro3r.it

A validated QSAR model for this compound derivatives could reveal that specific properties, such as high lipophilicity (LogP) and the presence of hydrogen bond donors, are positively correlated with activity, while increased molecular weight is negatively correlated. ijsmr.in This provides quantitative insights that complement the qualitative understanding from SAR studies. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Modeling for Phenolic Compounds

Descriptor ClassDescriptor ExampleDescriptionRelevance to Activity
Electronic Partial Atomic ChargesDistribution of electron density across the atoms.Influences electrostatic interactions and hydrogen bonding with the receptor. ijsmr.in
Dipole MomentMeasure of the overall polarity of the molecule.Affects solubility and ability to cross biological membranes.
Hydrophobic LogP (Octanol-Water Partition)The ratio of a compound's concentration in octanol (B41247) vs. water.Relates to the ability to pass through cell membranes and engage in hydrophobic interactions. ijsmr.in
Steric/Topological Molecular Weight (MW)The mass of the molecule.Can influence steric hindrance and fit within a binding pocket.
Molecular Surface AreaThe total surface area of the molecule.Relates to the overall size and potential for intermolecular interactions.
Quantum Chemical HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates electron-donating/accepting ability and chemical reactivity. researchgate.net

Applications in Advanced Sensing and Diagnostic Research Non Clinical

Development of Chemical Sensors and Biosensors

The development of chemical and biosensors is a dynamic field of research, focusing on the creation of devices that can detect specific chemical or biological analytes. These sensors typically consist of a recognition element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal.

The design of chemical sensors and biosensors is guided by principles of selectivity, sensitivity, and reproducibility. The choice of materials is crucial and often dictates the sensor's performance. Common materials include nanomaterials, polymers, and biological molecules. For instance, gelatin, a natural protein, is considered an ideal component for fabricating biosensors due to its biocompatibility, biodegradability, and low cost. mdpi.com Nanostructured electrodes can also be employed to enhance electrochemical responses in biosensors. mdpi.com

Optical chemical sensors represent a significant category, utilizing various optical phenomena such as fluorescence, absorption, and surface plasmon resonance for signal transduction. mdpi.com The design of these sensors often involves the immobilization of an indicator dye onto a solid support. While phthalein dyes are used as pH indicators, specific research on incorporating Phenoltetrachlorophthalein into advanced sensor matrices for applications beyond simple pH measurement is not apparent in the reviewed literature. A study on a different phthalein dye, thymolphthalein, reported its use in a diffractive optical chemical sensor based on light absorption. nih.gov

The characterization of newly developed sensors is a critical step to validate their performance. This process typically involves a suite of analytical techniques to assess the sensor's sensitivity, selectivity, response time, and stability. Electrochemical methods are often used for biosensors that employ electrodes as transducers. nih.gov

For optical sensors, characterization involves spectroscopic techniques to measure changes in absorbance or fluorescence in the presence of the analyte. The synthesis and characterization of novel compounds for these applications are also a key area of research. For example, the synthesis and characterization of phenanthrene (B1679779) derivatives for optoelectronic applications have been described, involving techniques like UV-vis absorption spectroscopy and cyclic voltammetry. However, similar detailed characterization studies for this compound-based sensors are not available in the searched scientific literature.

Research on Early Diagnostic Methodologies (Analytical and Mechanistic Focus)

Early diagnostic methodologies are crucial for timely intervention in various research paradigms. This research often focuses on the identification and detection of molecular markers associated with specific states or conditions.

Molecular markers are specific molecules, such as DNA, RNA, or proteins, that can be used to identify a particular biological state. Research in this area involves identifying novel markers and developing methods for their detection. Various types of molecular markers are utilized in genetic studies, including Single Nucleotide Polymorphisms (SNPs), Insertion-Deletion (InDel) markers, and Simple Sequence Repeats (SSRs). nih.govmdpi.commdpi.com The development of user-friendly molecular markers is essential for their practical application in research and breeding. mdpi.com There is no indication in the available literature that this compound has been explored or utilized as a molecular marker in any research paradigm.

Analytical diagnostics in a research context involves the use of various techniques and tools to detect and quantify specific analytes or molecular markers. High-performance liquid chromatography (HPLC) coupled with post-column derivatization is a powerful analytical method used in food analysis and other fields. dntb.gov.ua Biosensors are also increasingly being used as research tools for the detection of a wide range of analytes, from small molecules to complex proteins. mdpi.com While these analytical tools are well-established, there is no evidence to suggest that this compound has been specifically applied as a key component in the development of such diagnostic research tools.

Historical and Methodological Contributions to Chemical Research

Contributions to Early Understanding of Transport Mechanisms in Biological Systems

Phenoltetrachlorophthalein was instrumental in the development of early functional liver tests, which in turn contributed to the understanding of biological transport mechanisms, specifically hepatic excretion. The ability of the liver to remove substances from the blood and excrete them into the bile was a key area of physiological investigation.

Early studies observed that when injected into the bloodstream, this compound is selectively removed by the liver and appears in the bile. This property made it a valuable tool for assessing liver function. The rate of its disappearance from the blood or its appearance in bile could be correlated with the health of the liver.

These investigations with this compound were foundational in establishing the concept of using clearance rates of exogenous substances to measure organ function. While the specific molecular transporters were not identified at the time, these studies laid the groundwork for understanding that the liver possesses mechanisms for the active transport of organic anions from the blood to the bile. nih.govbarnesandnoble.com The observation that the biliary excretion of certain compounds was dependent on their molecular weight was a significant step in this understanding. nih.gov For instance, it was noted that larger molecules were preferentially eliminated via the liver. nih.gov

Later research on related phthalein dyes, such as phenolsulfonphthalein (PSP), has elucidated the specific molecular mechanisms involved. Studies have shown that the biliary excretion of PSP is mediated by the multidrug resistance-associated protein 2 (Mrp2/abcc2), an active transporter located in the canalicular membrane of hepatocytes. nih.gov The excretion of PSP was found to be significantly lower in rats with defective Mrp2 transporters, confirming the role of this protein in the active secretion of phthalein dyes into the bile. nih.gov These later findings built upon the initial phenomenological observations made with compounds like this compound, providing a molecular basis for the transport processes that were first studied using these dyes.

Table 2: Milestones in Understanding Hepatic Transport Using Phthalein Dyes

Observation/DiscoveryCompound(s) StudiedSignificanceReference(s)
Selective uptake and excretion by the liverThis compoundEstablished its use as an early liver function marker. researchgate.netpopline.org
Correlation of excretion rate with liver healthThis compoundProvided a method to quantify liver function and study liver injury. researchgate.netpopline.org
Molecular weight as a determinant for biliary excretionVarious aromatic compoundsHelped to categorize compounds based on their primary route of elimination (renal vs. hepatic). nih.gov
Identification of a specific transporterPhenolsulfonphthalein (PSP)Elucidated the role of the Mrp2/abcc2 transporter in the active biliary secretion of organic anions. nih.gov

Evolution of Analytical Techniques Utilizing this compound

This compound, like its parent compound phenolphthalein (B1677637), is a pH indicator, and its color-changing properties have been utilized in various analytical techniques. The evolution of these techniques reflects the broader advancements in analytical chemistry, from simple visual titrations to sophisticated instrumental methods.

The fundamental application of phthalein dyes stems from their distinct color change over a specific pH range. This property makes them excellent indicators for acid-base titrations. The color change is due to a structural rearrangement of the molecule, specifically a ring-opening reaction upon deprotonation in an alkaline solution. cnr.it

The use of these dyes in analytical chemistry has evolved with technology. Initially, the endpoint of a titration was determined by visual observation of the color change. This method, while effective, is subjective and limited by the perception of the human eye.

The advent of colorimetric and spectrophotometric methods brought greater objectivity and precision. Colorimetry allows for the quantification of a substance based on the intensity of its color. In the context of phthalein dyes, this means that the concentration of a substance that affects the pH, or the concentration of the dye itself, can be determined by measuring the absorbance of light at a specific wavelength corresponding to its colored form. google.com Patents have described methods where the peroxidase-catalyzed quenching of the absorbance peak of phthalein dyes can be used to determine the amount of peroxidase or hydrogen peroxide in a sample. google.com

More recently, analytical methods have continued to evolve with digital technology. A notable development is the use of digital imaging-based colorimetric analysis. dergipark.org.tr While demonstrated for phenolphthalein, the principle is applicable to other colorimetric indicators like this compound. This technique uses a simple digital camera, such as that in a smartphone, to capture an image of the colored solution. Software is then used to analyze the color values (e.g., RGB - red, green, blue), which can be correlated to the concentration of the analyte. dergipark.org.tr This approach offers a low-cost, portable, and accessible alternative to traditional laboratory-based spectrophotometers.

Table 3: Evolution of Analytical Methods Based on Phthalein Dyes

Analytical TechniquePrincipleAdvantagesReference(s)
Visual TitrationObservation of color change by eye to determine the equivalence point.Simple, low-cost equipment. researchgate.net
Spectrophotometry/ColorimetryMeasurement of light absorbance at a specific wavelength to quantify concentration.Objective, precise, and sensitive. google.com
Digital Image-Based ColorimetryUse of a digital camera and software to analyze color intensity and relate it to concentration.Low-cost, portable, accessible, uses common devices like smartphones. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Phenoltetrachlorophthalein in laboratory settings?

  • Methodological Answer : Synthesis typically involves the condensation of tetrachlorophthalic anhydride with phenol under acidic conditions. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (for structural confirmation), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on strict control of reaction stoichiometry, temperature, and pH, as outlined in standardized protocols for phthalein derivatives .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : UV-Vis spectrophotometry at 580 nm (its absorption peak in alkaline media) is commonly used for quantification. For complex matrices like serum, liquid-liquid extraction followed by HPLC with UV detection improves specificity. Calibration curves must account for matrix effects, and validation should adhere to ICH guidelines for accuracy, precision, and linearity .

Q. What are the critical toxicological considerations when designing in vitro assays involving this compound?

  • Methodological Answer : Dose-response curves should be established using cell viability assays (e.g., MTT or LDH) to determine IC50 values. Researchers must account for its hepatotoxic potential by selecting appropriate cell lines (e.g., HepG2 for liver toxicity studies) and including negative controls. Reference toxicological profiles, such as those for structurally similar compounds, should guide safety thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.